molecular formula C10H8Cl2F2O3 B13722013 3-(3,5-Dichlorophenyl)-4,4-difluoro-3-hydroxybutanoic acid

3-(3,5-Dichlorophenyl)-4,4-difluoro-3-hydroxybutanoic acid

Katalognummer: B13722013
Molekulargewicht: 285.07 g/mol
InChI-Schlüssel: VQUWOBXAFPXOFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,5-Dichlorophenyl)-4,4-difluoro-3-hydroxybutanoic acid is an organic compound characterized by the presence of dichlorophenyl and difluorobutanoic acid moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichlorophenyl)-4,4-difluoro-3-hydroxybutanoic acid typically involves the reaction of 3,5-dichlorophenyl derivatives with difluorobutanoic acid precursors. One common method involves the use of 3,5-dichloronitrobenzene as a starting material, which undergoes catalytic hydrogenation and subsequent reactions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as catalytic hydrogenation, Bamberger rearrangement, and purification techniques to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,5-Dichlorophenyl)-4,4-difluoro-3-hydroxybutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wirkmechanismus

The mechanism of action of 3-(3,5-Dichlorophenyl)-4,4-difluoro-3-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C10H8Cl2F2O3

Molekulargewicht

285.07 g/mol

IUPAC-Name

3-(3,5-dichlorophenyl)-4,4-difluoro-3-hydroxybutanoic acid

InChI

InChI=1S/C10H8Cl2F2O3/c11-6-1-5(2-7(12)3-6)10(17,9(13)14)4-8(15)16/h1-3,9,17H,4H2,(H,15,16)

InChI-Schlüssel

VQUWOBXAFPXOFM-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C=C1Cl)Cl)C(CC(=O)O)(C(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.